The synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one can be achieved through various methods, predominantly involving cyclization reactions of appropriate precursors. A notable method includes microwave-assisted solid-phase synthesis, which significantly reduces reaction times compared to traditional heating methods.
In one reported procedure, the synthesis involves the condensation of N-benzyl-4-piperidone with amino acid amides or dipeptides linked to a solid support. This reaction can be performed under microwave irradiation conditions which enhance the reaction rate and yield .
Key Parameters:
The molecular structure of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one features a spiro configuration that connects two distinct rings through a shared atom. The presence of three nitrogen atoms contributes to the compound's basicity and potential reactivity.
Computational studies have been employed to analyze the electronic properties and stability of the compound, providing insights into its reactivity and interaction with biological targets .
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one participates in various chemical reactions due to its functional groups.
Example Reaction Conditions:
The mechanism of action for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one primarily relates to its role as an agonist for specific receptors in the central nervous system.
Research indicates that this compound exhibits activity as an ORL1-receptor agonist, which may contribute to analgesic effects without the severe side effects associated with traditional opioids . The interaction with GPCRs suggests a complex signaling pathway that modulates pain perception and neuroprotection.
The physical and chemical properties of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one are essential for understanding its behavior in various environments.
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one has significant potential in various scientific fields:
The compound serves as a valuable tool in medicinal chemistry for developing new drugs targeting GPCRs and exploring novel therapeutic pathways .
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one represents a structurally intricate chemotype characterized by a central spirocyclic framework that fuses piperidine and imidazolinone ring systems. This compound exemplifies the strategic application of three-dimensional molecular architectures in drug design, which offer advantages in target selectivity and metabolic stability over planar structures. Its significance lies in its dual role as both a synthetic building block and a biologically active scaffold with demonstrated receptor-level interactions. The incorporation of multiple nitrogen atoms within its heterocyclic system enables diverse hydrogen-bonding interactions with biological targets, positioning it as a versatile pharmacophore for central nervous system (CNS) and pain therapeutics [6] [10].
This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, defined by a quaternary spiro carbon (C7) connecting a piperidine ring (positions 1-4, 8-9) and a functionalized imidazolinone moiety (positions 1-3, N10, O12). Critical structural features include:
Table 1: Key Structural Features and Parameters
Structural Element | Description | Role in Molecular Recognition |
---|---|---|
Spiro Carbon (C7) | Connects piperidine (6-membered) and imidazolinone (5-membered) rings | Provides 3D rigidity and stereochemical complexity |
Enaminone System (N1=C2-N3) | Conjugated π-system with carbonyl at C4 | Forms hydrogen bonds with receptor residues; electron-rich pharmacophore |
2-Amino Group (-NH₂) | Exocyclic amine at C2 position | Primary hydrogen-bond donor; site for derivatization |
Piperidine Nitrogen (N8) | Tertiary amine in 6-membered ring | Protonation site for salt formation (e.g., dihydrochloride) |
The dihydrochloride salt form (common for this compound, CAS 1227465-71-5) enhances aqueous solubility through protonation of the piperidine nitrogen (N8) and the spirocyclic imine nitrogen (N1), as evidenced by the molecular formula C₇H₁₂N₄O·2HCl [2] [7]. This salt formation is critical for biological testing where physiological solubility is required. The SMILES string "Cl.Cl.NC1=NC2(CCNCC2)C(=O)N1" explicitly defines the connectivity and salt configuration [1] [3].
The compound emerged from systematic explorations of spirocyclic scaffolds in the early 21st century, with key milestones:
Table 2: Chronology of Development
Year | Development Milestone | Significance |
---|---|---|
1997-1998 | Patent filing of triazaspiro[4.5]decane derivatives (ATE212635T1) | Established core scaffold for CNS-targeted therapeutics |
~2012 | First commercial listing (CAS 1227465-71-5) | Enabled access for screening in drug discovery programs |
2020-2023 | Computational characterization (InChIKey, CID) | Facilitated in silico studies and library design |
2024 | Identification as DOR agonist chemotype (JPET) | Validated biological relevance for pain management |
Recent studies have positioned this scaffold as a novel chemotype for G protein-coupled receptor (GPCR) modulation, with demonstrated selectivity for δ opioid receptors (DOR):
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: